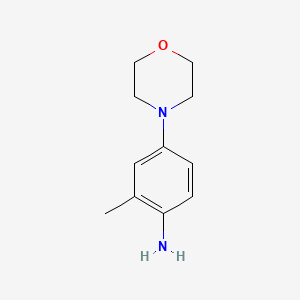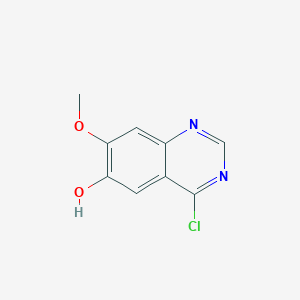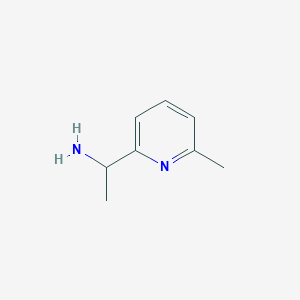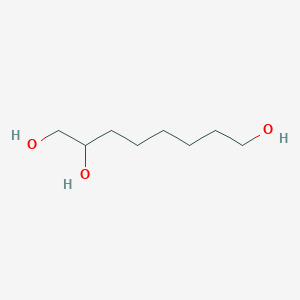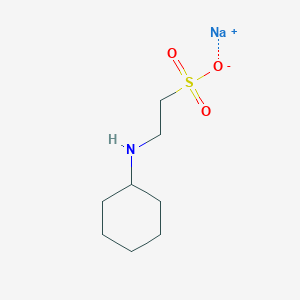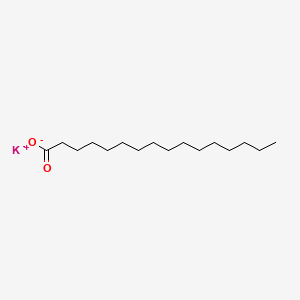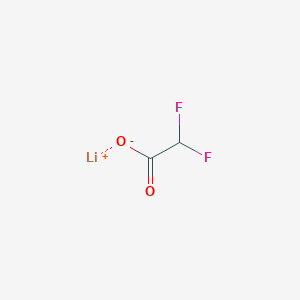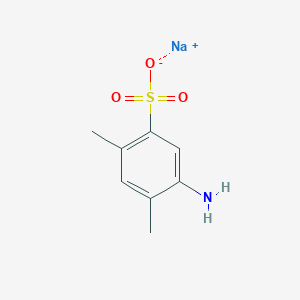
Potassium monomethyl terephthalate
Vue d'ensemble
Description
Potassium monomethyl terephthalate, also known as Terephthalic Acid Monomethyl Ester Potassium Salt, is a chemical compound with the molecular formula C9H7KO4 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of Potassium monomethyl terephthalate consists of 9 carbon atoms, 7 hydrogen atoms, 1 potassium atom, and 4 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Potassium monomethyl terephthalate is a solid at 20°C . It has a molecular weight of 218.25 g/mol . .Applications De Recherche Scientifique
Application in K-ion Batteries
Potassium monomethyl terephthalate has been studied for its potential application in K-ion batteries. Research shows that small organic molecules like potassium terephthalate can serve as efficient organic anodes in K-ion batteries. These molecules exhibit clear and reversible discharge and charge platforms, attributed to the redox behavior of organic para-aromatic dicarboxylates. This property leads to satisfactory and reversible specific capacities in K-ion cells (Deng et al., 2017).
Role in Li-ion Batteries
Potassium monomethyl terephthalate has also been found to be effective in Li-ion batteries. Due to the larger radius of K+ ion, potassium terephthalate exhibits a more stable lattice architecture than lithium terephthalate, leading to superior cyclic and rate capability in Li-ion batteries. The K+ ion in potassium terephthalate remains electrochemically inert, which enhances its dissolution resistance against non-polar electrolyte (Deng et al., 2016).
Crystal Structure Analysis
The crystal structure of potassium hydrogen terephthalate has been determined through X-ray diffraction, showing that acid anions form a one-dimensional chain linked by short and symmetric hydrogen bonds. This structural information is crucial for understanding its potential applications in various fields (Miyakubo et al., 1994).
Application in Hybrid Capacitors
Potassium monomethyl terephthalate is enabled for use in potassium-ion hybrid capacitors. It exhibits fast diffusion, facile reaction kinetics, and small volume change, contributing to high power and energy density in these capacitors (Luo et al., 2018).
Use in Synthetic Nanodevices
It has been utilized in the creation of synthetic nanodevices. For example, a synthetic nanodevice that transports potassium ions against their concentration gradient when stimulated with external field fluctuations has been developed. This device consists of a single, conical pore created in a thin polyethylene terephthalate film, demonstrating the versatility of potassium terephthalate in nanotechnology applications (Siwy & Fuliński, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
Potassium monomethyl terephthalate, also known as potassium 4-(methoxycarbonyl)benzoate, primarily targets polyethylene terephthalate (PET) plastic waste . It acts as a catalyst in the methanolysis of PET, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Mode of Action
Potassium monomethyl terephthalate interacts with its target, PET, through a low-energy catalytic route for methanolysis . This interaction leads to the conversion of PET resin into dimethyl terephthalate (DMT), a monomeric feedstock . The compound’s action results in the complete decomposition of PET resins into monomers within 24 hours .
Biochemical Pathways
The biochemical pathway affected by potassium monomethyl terephthalate involves the depolymerization of PET . This process proceeds through two series of reaction steps, leading to the degradation of PET . The downstream effects include the production of DMT and the creation of major by-products such as 2-hydroxyethyl methyl terephthalate and monomethyl terephthalate .
Pharmacokinetics
It facilitates the conversion of PET into a more bioavailable form, DMT .
Result of Action
The molecular and cellular effects of potassium monomethyl terephthalate’s action include the transformation of PET into a more bioavailable form, DMT . This transformation is achieved through the compound’s catalytic action in the methanolysis of PET .
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium monomethyl terephthalate. For instance, the compound exhibits high selectivity of DMT at a mild temperature range of 20–35 °C . Furthermore, the moisture level in the reaction system can affect the conversion of PET into DMT . The compound’s action is also influenced by the presence of cosolvents, which can affect its catalytic performance .
Propriétés
IUPAC Name |
potassium;4-methoxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNDFZTVSFSFTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962811 | |
| Record name | Potassium 4-(methoxycarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium monomethyl terephthalate | |
CAS RN |
42967-55-5 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-methyl ester, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042967555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-methyl ester, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium 4-(methoxycarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium methyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)
